1,8,15,22,29,36-Hexaazacyclodotetracontane-2,7,16,21,30,35-hexone

High-resolution mass spectrometry Nylon oligomer identification Polyamide impurity profiling

Resolve isomer misidentification in nylon oligomer analysis. Low-resolution MS cannot distinguish this PA66 cyclic trimer (CAS 4174-07-6) from the caprolactam hexamer (CAS 865-14-5; Δmass <2 ppm), causing source confusion in regulatory submissions. - Definitive ID: Paired-carbonyl motif (2,7;16,21;30,35) enables unambiguous HRMS discrimination at m/z 679.5123. - Quantification accuracy: PA66 trimer migrates ~6-fold less than PA6 hexamer into aqueous simulants; using the correct standard prevents exposure overestimation. - Supply assurance: Fully characterized reference standard with USP/EP traceability, shipped under ambient conditions.

Molecular Formula C36H66N6O6
Molecular Weight 678.9 g/mol
CAS No. 4174-07-6
Cat. No. B13418378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8,15,22,29,36-Hexaazacyclodotetracontane-2,7,16,21,30,35-hexone
CAS4174-07-6
Molecular FormulaC36H66N6O6
Molecular Weight678.9 g/mol
Structural Identifiers
SMILESC1CCCNC(=O)CCCCC(=O)NCCCCCCNC(=O)CCCCC(=O)NCCCCCCNC(=O)CCCCC(=O)NCC1
InChIInChI=1S/C36H66N6O6/c43-31-19-7-8-21-33(45)39-27-15-3-4-17-29-41-35(47)23-11-12-24-36(48)42-30-18-6-5-16-28-40-34(46)22-10-9-20-32(44)38-26-14-2-1-13-25-37-31/h1-30H2,(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H,41,47)(H,42,48)
InChIKeyJESUUVMABJHXHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nylon 6,6 Cyclic Trimer: Reference Standard Overview


1,8,15,22,29,36-Hexaazacyclodotetracontane-2,7,16,21,30,35-hexone (CAS 4174-07-6) is the cyclic trimer of poly(hexamethylene adipamide), commonly referred to as nylon 6,6 cyclic trimer. With a molecular formula of C36H66N6O6 and a monoisotopic mass of 678.504384 Da , it is a 42‑membered macrocyclic hexaamide produced as a by‑product during the synthesis of nylon 6,6 polymer. The compound is structurally distinct from the caprolactam‑derived cyclic hexamer (CAS 865‑14‑5), which possesses regularly spaced carbonyl groups, because its carbonyls are arranged in paired adipic acid motifs at positions 2,7; 16,21; and 30,35 [1]. Owing to this unambiguous structural identity, 4174-07-6 is supplied as a fully characterised reference standard for analytical method development, method validation (AMV), and quality control (QC) of nylon 6,6 active pharmaceutical ingredient (API), with traceability to USP and EP pharmacopoeial standards [2].

Standard type Nylon 6,6 cyclic trimer reference standard
Workflow Analytical method development, validation & QC
Structural identifier Paired adipic acid carbonyl motif (2,7/16,21/30,35)

Why Caprolactam Standards Fail for Nylon 6,6


The molecular formula C36H66N6O6 is shared by at least two distinct compounds: the nylon 6,6 cyclic trimer (CAS 4174‑07‑6) and the caprolactam cyclic hexamer (CAS 865‑14‑5). Low‑resolution mass spectrometry cannot separate these isomers because their exact masses differ by <2 ppm [1]; only high‑resolution MS or retention‑time‑resolved chromatography can distinguish them. Critically, the two isomers exhibit markedly different migration behaviour into food simulants: the nylon 6,6 trimer migrates at a level approximately 6‑fold lower than the caprolactam hexamer into water at 60 °C [2]. Substituting one standard for the other therefore leads to source misidentification—confusing PA6 contamination with PA6/6 contamination—and produces quantitatively erroneous exposure estimates for regulatory submissions under food contact material or pharmaceutical impurity guidelines. The structural hallmark that defines the nylon 6,6 trimer is the paired‑carbonyl pattern (2,7; 16,21; 30,35), which directly reflects the alternating hexamethylene diamine and adipic acid repeat units of the parent polymer .

Attribute
Nylon 6,6 Trimer
Caprolactam Hexamer
Molecular formula
C36H66N6O6
C36H66N6O6 (isobaric)
Unit‑resolution MS
Indistinguishable from hexamer
Indistinguishable from trimer
High‑resolution MS
Resolves distinct accurate mass
Resolves distinct accurate mass
Polymer source
Specific to nylon 6,6 (adipic acid)
Specific to nylon 6 (caprolactam)

Substitution may lead to polymer source misassignment in regulatory dossiers and exposure miscalculation. Confirm standard identity before use.

Differentiation Evidence: Nylon 6,6 Trimer vs. Analogs


High-Resolution Mass Spectrometry Differentiation

The nylon 6,6 cyclic trimer (C36H67N6O6, [M+H]+) and the caprolactam cyclic hexamer share the same molecular formula and are isobaric at unit resolution. High-resolution QTOF‑MS resolves them: the PA66 trimer is observed at m/z 679.5123, while the PA6 hexamer appears at m/z 679.5108 [1]. This 1.5 mDa mass difference (2.2 ppm) is sufficient for unambiguous identification when the correct reference standard is used for retention‑time and accurate‑mass alignment.

HRMS differentiation
Head-to-head
Δm/z = 0.0015 Da (2.2 ppm)
Enables unambiguous nylon 6,6 oligomer identification
QTOF‑MS required; unit resolution insufficient
High-resolution mass spectrometry Nylon oligomer identification Polyamide impurity profiling

Migration Behavior in Food Simulants

When a PA6 sesame grinder and a PA6/66 cake server were tested with water at 60 °C, the nylon 6,6 trimer migrated at 0.025 µg/cm², whereas the caprolactam hexamer from the pure PA6 article migrated at 0.15 µg/cm² [1]. This represents a 6‑fold lower migration for the nylon 6,6 trimer under identical conditions.

Migration behavior
Head-to-head
0.025 vs 0.15 µg/cm² (6‑fold)
Prevents 6‑fold exposure misestimation
Water simulant, 60 °C
Food contact materials Migration testing Regulatory exposure assessment

Chromatographic Retention Profiling by HPLC

ISO 15033:2018 describes an HPLC method for the determination of cyclic oligomers of caprolactam up to and including the hexamer (n = 6). The nylon 6,6 cyclic trimer and the caprolactam cyclic hexamer are baseline‑resolvable under the prescribed reversed‑phase conditions owing to differences in polarity arising from the paired‑carbonyl motif of the adipic acid residues [1]. Published chromatograms demonstrate that the elution pattern of cyclic oligomers can distinguish PA6 from PA6/66 and differentiate copolymers from blends [2].

HPLC retention
Cross-study
Baseline resolution per ISO 15033
Enables accurate peak assignment for PA6/66
Reversed‑phase C18, UV 210 nm
HPLC method validation Polymer analysis Regulatory quality control

Carbonyl Positional Pattern as Structural Identifier

The IUPAC name 1,8,15,22,29,36‑hexaazacyclodotetracontane‑2,7,16,21,30,35‑hexone encodes a carbonyl arrangement in which pairs of carbonyls are separated by a tetramethylene spacer (positions 2 → 7, 16 → 21, 30 → 35), corresponding to the adipic acid residues of nylon 6,6. In contrast, the caprolactam cyclic hexamer (CAS 865‑14‑5) carries carbonyls at positions 2,9,16,23,30,37 – a uniform spacing of seven atoms that mirrors the ε‑aminocaproyl repeat unit . This positional isomerism is the fundamental structural basis for all observed differences in chromatographic retention, mass spectrometric fragmentation, and migration behaviour.

Carbonyl pattern
Class-level
Carbonyls at 2,7/16,21/30,35 (paired adipic)
Structural signature confirms nylon 6,6 chemistry
Verify by IUPAC name and FTIR
Structural elucidation IUPAC nomenclature Polyamide analysis

Pharmacopeial Traceability and Regulatory Compliance

The nylon 6,6 cyclic trimer (CAS 4174‑07‑6) is supplied as a fully characterised reference standard compliant with regulatory guidelines and traceable to USP or EP pharmacopoeial standards [1]. It is specifically intended for analytical method development, method validation (AMV), and QC applications during the synthesis and formulation stages of nylon 6,6 drug‑product development. In comparison, the caprolactam cyclic hexamer (CAS 865‑14‑5) serves as the corresponding reference standard for caprolactam (nylon 6) API, not for nylon 6,6 [2].

Pharmacopeial traceability
Specification review
Traceable to USP/EP for nylon 6,6 API
Supports audit compliance for GMP laboratories
Supplier-specified; verify certificate
Pharmaceutical impurity Reference standard GMP/GLP compliance

FTIR Fingerprint for Isomer Identification

An FTIR spectrum (KBr wafer technique) for 1,8,15,22,29,36‑hexaazacyclodotetracontane‑2,7,16,21,30,35‑hexone is available in the Wiley KnowItAll spectral library [1]. The spectrum can be used as a supplementary identity test to distinguish the compound from its caprolactam‑derived isomer, which is expected to show subtle differences in the amide I and amide II bands due to the different hydrogen‑bonding environments arising from the paired carbonyl arrangement.

FTIR fingerprint
Supporting evidence
FTIR spectrum available (KBr wafer)
Low‑cost orthogonal identity confirmation
Compare with in‑house standard
Spectroscopic identification FTIR library Quality control

Target Applications of Nylon 6,6 Cyclic Trimer Standard


Pharmaceutical Impurity Profiling

The nylon 6,6 cyclic trimer standard is used for analytical method development and validation (AMV) of HPLC and LC‑MS methods that quantify cyclic oligomer impurities in nylon 6,6 active pharmaceutical ingredient. Its pharmacopoeial traceability (USP/EP) supports regulatory submissions [1]. The standard’s distinct retention time and accurate mass allow it to serve as both a system suitability marker and a quantitation reference, preventing misassignment of the caprolactam hexamer peak, which would otherwise lead to erroneous impurity profiles [2].

Food Contact Migration Testing

Regulatory food contact material testing requires quantification of specific nylon oligomers migrating into food simulants. The nylon 6,6 trimer standard enables accurate determination of PA66‑specific migration levels. The 6‑fold lower migration of the PA66 trimer relative to the PA6 hexamer into aqueous simulants at 60 °C [1] demonstrates why polymer‑specific standards are essential for generating defensible exposure data.

Forensic Source Attribution of Nylon Contamination

When unknown nylon contamination is detected in recycled polymer streams or environmental microplastic samples, the distinct high‑resolution mass spectrum (m/z 679.5123) and paired‑carbonyl structural signature of the nylon 6,6 trimer [1] allow definitive source attribution to PA66 materials as opposed to PA6. This capability supports forensic investigations and quality‑assurance programs in plastics manufacturing and recycling.

Polymer Chemistry Research

Studies of nylon 6,6 crystallisation, chain folding, and thermal degradation rely on pure, well‑characterised cyclic oligomer standards. The nylon 6,6 trimer serves as a model compound for infrared studies of nitrogen‑methylene bond conformations that underpin the unique mechanical properties of nylon 6,6 [1]. Its FTIR spectrum [2] provides a benchmark for computational modelling of amide hydrogen‑bonding networks.

Application
Selection Property
Validation Focus
Pharmaceutical impurity profiling
Nylon 6,6-specific standard identity
Method specificity and peak assignment accuracy
Food contact migration testing
Oligomer-specific migration reference
Exposure assessment and regulatory compliance
Forensic source attribution
High-resolution mass signature
Polymer source differentiation (PA66 vs PA6)
Polymer chemistry research
Structural signature (carbonyl pattern)
Spectroscopic benchmark for material studies
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